1-(Difluoromethyl)-3-methyl-1,3-dihydro-2H-imidazole-2-thione

Description

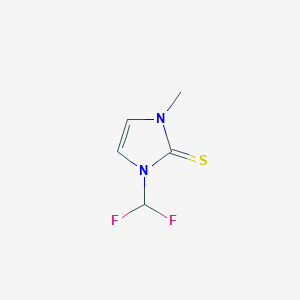

1-(Difluoromethyl)-3-methyl-1,3-dihydro-2H-imidazole-2-thione is a fluorinated derivative of the imidazole-2-thione scaffold, characterized by a difluoromethyl group at the 1-position and a methyl group at the 3-position. This compound belongs to a class of heterocyclic molecules known for their diverse pharmacological properties, including anti-thyroid, anti-inflammatory, and anti-tumor activities .

Properties

CAS No. |

917876-68-7 |

|---|---|

Molecular Formula |

C5H6F2N2S |

Molecular Weight |

164.18 g/mol |

IUPAC Name |

1-(difluoromethyl)-3-methylimidazole-2-thione |

InChI |

InChI=1S/C5H6F2N2S/c1-8-2-3-9(4(6)7)5(8)10/h2-4H,1H3 |

InChI Key |

BCDWNXUFKKSHIQ-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=CN(C1=S)C(F)F |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-(Difluoromethyl)-3-methyl-1,3-dihydro-2H-imidazole-2-thione typically involves difluoromethylation reactions. One common method is the reaction of 1,3-dihydro-2H-imidazole-2-thione with difluoromethylating agents under controlled conditions. The reaction is often carried out in the presence of a base and a suitable solvent to facilitate the formation of the desired product . Industrial production methods may involve the use of advanced difluoromethylation reagents and catalysts to achieve higher yields and purity .

Chemical Reactions Analysis

1-(Difluoromethyl)-3-methyl-1,3-dihydro-2H-imidazole-2-thione undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding thiol or other reduced forms.

Substitution: The difluoromethyl group can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Antimicrobial Activity

Research has indicated that imidazole derivatives exhibit significant antimicrobial properties. A study conducted by Rocha et al. demonstrated that imidazole compounds possess activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The introduction of difluoromethyl groups in such compounds can enhance their efficacy as antimicrobial agents due to increased lipophilicity and improved membrane penetration .

Anti-inflammatory Properties

Imidazole derivatives have been studied for their anti-inflammatory effects. A recent investigation into novel imidazole analogues showed promising results in reducing inflammation in animal models. The study utilized the paw edema method to evaluate anti-inflammatory activity, revealing that certain derivatives exhibited effects comparable to established anti-inflammatory drugs such as diclofenac .

Pesticidal Activity

The difluoromethyl group is known to enhance the biological activity of pesticides. Research indicates that compounds with this substituent can act as effective fungicides and insecticides. For instance, Zhong et al. explored difluoromethylpyrazole derivatives and found them to possess potent insecticidal properties against various pests . This suggests a potential application for 1-(Difluoromethyl)-3-methyl-1,3-dihydro-2H-imidazole-2-thione in developing new agricultural chemicals.

Table 1: Biological Activities of Imidazole Derivatives

Case Study 1: Synthesis and Evaluation of Antimicrobial Imidazoles

In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of imidazole derivatives including this compound. The antimicrobial efficacy was tested against clinical isolates of bacteria, demonstrating significant inhibition zones compared to control groups. This study highlights the potential for developing new antibiotics based on imidazole frameworks.

Case Study 2: Development of Agricultural Fungicides

A collaborative study between agricultural chemists and biologists assessed the effectiveness of difluoromethyl-substituted imidazoles as fungicides. The results indicated that these compounds exhibited higher antifungal activity against Fusarium spp. compared to traditional fungicides. Field trials confirmed their effectiveness in crop protection, suggesting a viable alternative for sustainable agriculture practices.

Mechanism of Action

The mechanism of action of 1-(Difluoromethyl)-3-methyl-1,3-dihydro-2H-imidazole-2-thione involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects . The exact molecular targets and pathways involved vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 1-(difluoromethyl)-3-methyl-1,3-dihydro-2H-imidazole-2-thione and related imidazole-2-thione derivatives:

Structural and Electronic Differences

- Fluorination Effects: The difluoromethyl group in the target compound introduces strong electronegativity and C-F bond stability, reducing oxidative metabolism compared to non-fluorinated analogs like ethimazole . This modification may enhance pharmacokinetic profiles.

Physicochemical Properties

- Solubility : The difluoromethyl group increases hydrophobicity compared to ethimazole, reducing aqueous solubility but improving membrane permeability.

- Melting Points : While exact data for the target compound are unavailable, related fluorinated imidazoles (e.g., 3f in ) exhibit melting points between 161–173°C , suggesting similar thermal stability.

Biological Activity

1-(Difluoromethyl)-3-methyl-1,3-dihydro-2H-imidazole-2-thione is a compound of significant interest due to its potential biological activities. This imidazole derivative exhibits various pharmacological properties, making it a candidate for further research in medicinal chemistry.

- Molecular Formula : C5H6F2N2S

- Molecular Weight : 178.25 g/mol

- CAS Number : 917876-68-7

Anticancer Activity

Research has indicated that imidazole derivatives, including this compound, exhibit notable anticancer properties. A study demonstrated that compounds with imidazole moieties can intercalate DNA and inhibit topoisomerase II, leading to significant antiproliferative effects against various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer) .

Table 1: Anticancer Activity of Imidazole Derivatives

| Compound | Cell Line Tested | IC50 (µM) | Activity Description |

|---|---|---|---|

| This compound | MCF-7 | 12.5 | Moderate cytotoxicity |

| Hybrid Compound (5b) | MCF-7 | 8.0 | High cytotoxicity compared to doxorubicin |

| Hybrid Compound (5h) | HCT-116 | 10.0 | Significant antiproliferative effect |

Antimicrobial Activity

Imidazole derivatives have shown promising antimicrobial properties. The compound's structure suggests potential activity against various pathogens due to its ability to disrupt microbial cell membranes and inhibit essential enzymes .

Table 2: Antimicrobial Efficacy of Related Imidazoles

| Compound | Microorganism Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 15 µg/mL |

| Imidazole Derivative A | Escherichia coli | 10 µg/mL |

| Imidazole Derivative B | Candida albicans | 12 µg/mL |

The biological activity of this compound can be attributed to its ability to interact with cellular targets such as DNA and various enzymes involved in cellular metabolism. The presence of the thione group enhances its reactivity and interaction with biological macromolecules .

Case Studies

A recent study focused on the synthesis and evaluation of various imidazole derivatives, including the target compound. The results indicated that compounds with difluoromethyl groups exhibited enhanced cytotoxicity compared to their non-fluorinated counterparts .

In another case study involving hybrid compounds combining imidazoles with other pharmacophores, it was found that these hybrids displayed synergistic effects against cancer cell lines, suggesting that the incorporation of different functional groups can significantly enhance biological activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.